3-(Oct-1-yn-1-yl)oxazolidin-2-one
Description
Evolution and Significance of the 2-Oxazolidinone (B127357) Core in Advanced Synthetic Methodologies
The 1,3-oxazolidin-2-one is a five-membered heterocyclic motif that has become a privileged structure in synthetic and medicinal chemistry. nih.govnih.gov Initially explored for their biological activities, these compounds gained monumental significance following the work of Evans in the 1980s, which established enantiomerically pure oxazolidinones as highly effective chiral auxiliaries. These auxiliaries have been instrumental in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds, particularly in aldol (B89426) reactions, to construct complex natural products and medicinally important molecules. nih.gov
Beyond their role as transient chiral guides, the oxazolidinone ring is a core structural component in a major class of antibiotics. nih.govscirp.org The discovery of linezolid, the first FDA-approved oxazolidinone antibiotic, marked a significant breakthrough in treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govscirp.org The mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, a mode of action distinct from many other protein synthesis inhibitors. nih.govscirp.org This dual utility—as both a powerful tool for stereocontrolled synthesis and a stable pharmacophore—has cemented the 2-oxazolidinone core as a high-value scaffold in advanced chemical research. nih.govresearchgate.net Numerous synthetic methods have been developed for their construction, ranging from the cyclization of amino alcohols to metal-free, one-pot syntheses from epoxides and isocyanates. nih.govorganic-chemistry.org
The Role of Alkynes as Versatile Functionalities and Building Blocks in Molecular Design
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. rsc.org Their unique electronic structure, characterized by two orthogonal π-bonds and a linear geometry, imparts high reactivity and synthetic versatility. nih.gov The energy-rich triple bond can readily undergo a vast array of transformations, including additions, hydrogenations, and cycloadditions, making alkynes ideal precursors for a diverse range of molecular architectures. rsc.org
In molecular design, alkynes serve several key roles. They are frequently used in coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and "click" chemistry (azide-alkyne cycloaddition), to link molecular fragments. nih.gov Their ability to participate in metal-catalyzed cycloisomerization and annulation reactions provides efficient pathways to complex carbocyclic and heterocyclic systems. acs.orgrsc.org Furthermore, the linear nature of the alkyne moiety can act as a rigid spacer or introduce specific geometric constraints within a molecule. nih.gov The utility of alkynes extends from the synthesis of complex natural products and pharmaceuticals to the creation of advanced materials like conductive polymers. rsc.org
Conceptual Framework for the Integration of Oxazolidinone and Alkynyl Moieties: The Case of 3-(Oct-1-yn-1-yl)oxazolidin-2-one
The compound this compound represents the direct covalent linkage of an alkyne to the nitrogen atom of a 2-oxazolidinone ring. This arrangement creates a specific type of functional group known as an ynamide . Ynamides are a class of "activated" alkynes that possess a unique and powerful balance of stability and reactivity. nih.gov
The conceptual framework for this integration is rooted in the electronic interplay between the two moieties:
The Nitrogen Atom: The lone pair of electrons on the nitrogen atom donates electron density into the alkyne's π-system. This donation polarizes the triple bond, making the β-carbon (the terminal carbon of the original octyne) electron-rich and nucleophilic. rsc.orgnih.gov
The Oxazolidinone Carbonyl Group: The carbonyl group is strongly electron-withdrawing. It pulls electron density away from the nitrogen atom via resonance. nih.gov
This push-pull electronic effect is crucial. While highly reactive ynamines (which lack the electron-withdrawing group) are often unstable and difficult to handle, the oxazolidinone's carbonyl group tempers the reactivity of the nitrogen-substituted alkyne. nih.govnih.gov This moderation results in an ynamide that is stable enough for isolation and handling yet retains the enhanced reactivity that makes it a valuable synthetic intermediate. nih.gov The alkyne in this compound is thus poised for a range of selective chemical transformations that are not accessible to simple terminal alkynes. It can react with both electrophiles (at the β-carbon) and nucleophiles (at the α-carbon), and it is an excellent substrate for cycloaddition and metal-catalyzed annulation reactions. nih.govrsc.org
Research Objectives and Scope of Investigation for N-Alkynyl Oxazolidinones
The unique structural and electronic properties of N-alkynyl oxazolidinones, such as this compound, have spurred significant research interest. The primary objectives and scope of investigation for this class of compounds are multifaceted and include:
Development of Novel Synthetic Methodologies: A key objective is to explore and expand the synthetic utility of these ynamides. This involves investigating their performance in various known ynamide transformations and discovering new, unique reactions. Research focuses heavily on transition-metal-catalyzed reactions, such as cycloisomerizations, annulations, and cycloadditions, to rapidly construct complex, nitrogen-containing heterocyclic structures. acs.orgrsc.org
Asymmetric Catalysis: Leveraging the chiral information that can be embedded in a substituted oxazolidinone ring (at the C4 or C5 positions), researchers aim to develop novel stereoselective reactions. The goal is to use the inherent chirality of the scaffold to control the stereochemical outcome of reactions at the ynamide functionality. nih.govacs.org
Synthesis of Biologically Active Molecules: Given the proven antibacterial properties of the oxazolidinone core, a major research avenue is the use of N-alkynyl oxazolidinones as building blocks for new potential therapeutic agents. nih.gov The alkyne handle provides a versatile point for diversification, allowing for its transformation into various other functional groups or its use in "click" reactions to conjugate the oxazolidinone scaffold to other molecules of interest.
Mechanistic Studies: Understanding the precise reaction pathways of these ynamides is crucial for controlling reaction outcomes and designing new transformations. Experimental and computational studies are employed to elucidate the mechanisms of metal-catalyzed and acid-promoted reactions, providing insight into the factors that govern regioselectivity and stereoselectivity. rsc.org
In essence, the investigation of N-alkynyl oxazolidinones is aimed at harnessing the stability and unique reactivity of the ynamide functional group to forge new pathways in synthetic and medicinal chemistry.
Data Tables
Table 1: Chemical Compounds Mentioned
| Compound Name | Structure | Class | Significance |
| This compound | ![]() | Ynamide / N-Alkynyl Oxazolidinone | Primary subject; exemplifies the fusion of oxazolidinone and alkyne moieties. |
| 2-Oxazolidinone | ![]() | Heterocycle | Core structural unit of the scaffold. |
| Linezolid | ![]() | Antibiotic / Oxazolidinone | Key example of a medicinally important oxazolidinone. scirp.org |
| 1-Octyne (B150090) | ![]() | Alkyne | The alkyne precursor to the title compound's side chain. |
Table 2: General Reactivity of N-Alkynyl Oxazolidinones (Ynamides)
| Reaction Type | Description | Potential Products |
| Cycloaddition Reactions | [2+2], [4+2], and [2+2+2] cycloadditions with various partners (e.g., dienes, diynes, nitrones). nih.govacs.org | Substituted anilines, pyridines, and other complex heterocycles. |
| Addition of Electrophiles | The electron-rich β-carbon of the alkyne is susceptible to attack by electrophiles (e.g., H+, halogens). nih.gov | β-functionalized enamides. |
| Addition of Nucleophiles | Under appropriate catalytic conditions, nucleophiles can add to the electrophilic α-carbon. nih.gov | Substituted enamides. |
| Metal-Catalyzed Annulations | Reactions with bifunctional reagents catalyzed by transition metals (e.g., Au, Pt, Rh, Cu) to form rings. rsc.org | Fused and spirocyclic N-heterocycles. |
| Radical Additions | Radical species can add across the triple bond, often with high regioselectivity. nih.gov | Stereodefined vinyl amides. |
| Hydrofunctionalization | Addition of H-X across the triple bond (e.g., hydration, hydroamination, hydrothiolation). nih.gov | Enamides, ketene (B1206846) N,O-acetals. |
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-oct-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-6,9-10H2,1H3 |
InChI Key |
BTHIUMSDMJKIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CN1CCOC1=O |
Origin of Product |
United States |
Iii. Mechanistic Investigations and Reactivity Profiles of 3 Oct 1 Yn 1 Yl Oxazolidin 2 One
Reactivity of the Oxazolidinone Ring System in N-Alkynyl Derivatives
The oxazolidinone ring, while relatively stable, is susceptible to specific transformations, particularly those involving ring-opening or rearrangement. The presence of the N-alkynyl substituent significantly influences this reactivity.
The oxazolidinone ring is an activated internal ester of an N-acyl amino acid and is therefore susceptible to nucleophilic attack. researchgate.net Ring-opening can occur under both acidic and basic conditions. beilstein-journals.orgnih.gov Under acidic conditions, the reaction proceeds via an SN2 attack at the C5 position of the ring, leading to β-substituted carboxamides. beilstein-journals.orgnih.gov In neutral or alkaline media, the reaction is believed to proceed through a SAN/SN2 mechanism. researchgate.net
The hydrolysis of oxazolidinones has been studied, revealing that the rate of ring-opening is influenced by the substituents on the ring. For instance, electron-withdrawing groups on a 2-phenyl substituent can accelerate hydrolysis. researchgate.net While specific studies on 3-(oct-1-yn-1-yl)oxazolidin-2-one are not prevalent, the general principles of oxazolidinone chemistry suggest that nucleophiles can attack the carbonyl carbon (C2), leading to cleavage of the acyl-nitrogen bond, or the C5 position, resulting in cleavage of the O-C5 bond. The specific pathway is dependent on the reaction conditions and the nature of the nucleophile.
A notable transformation of N-alkynyl-2-oxazolidinones is their base-promoted tandem ring-opening/ring-closing reaction to form 2-oxazolines. researchgate.netrsc.org This process is efficiently promoted by potassium carbonate (K2CO3) and proceeds under ambient, transition-metal-free conditions. researchgate.netrsc.org The reaction is operationally simple and provides a facile route to 2-oxazolines in good to excellent yields. researchgate.netrsc.org
The proposed mechanism involves the initial deprotonation of a suitable nucleophile (e.g., an alcohol) by the base. This is followed by a nucleophilic attack of the alkoxide on the carbonyl group of the oxazolidinone, leading to the ring opening of the oxazolidinone. Subsequent intramolecular cyclization of the intermediate onto the alkyne, followed by protonation, affords the final 2-oxazoline product. This transformation highlights the dual reactivity of the N-alkynyl oxazolidinone system, where the oxazolidinone acts as a leaving group precursor and the alkyne serves as an electrophilic site for the intramolecular cyclization.
A study on this transformation demonstrated its applicability to a range of N-alkynyl-2-oxazolidinones, affording the corresponding 2-oxazolines in yields ranging from 42% to 99%. researchgate.netrsc.org
Table 1: Base-Promoted Synthesis of 2-Oxazolines from N-Alkynyl-2-oxazolidinones
| Entry | N-Alkynyl-2-oxazolidinone Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-(phenylethynyl)-2-oxazolidinone | 2-methyl-5-phenyl-2-oxazoline | 95 |
| 2 | N-(hex-1-yn-1-yl)-2-oxazolidinone | 5-butyl-2-methyl-2-oxazoline | 85 |
| 3 | N-(3,3-dimethylbut-1-yn-1-yl)-2-oxazolidinone | 5-(tert-butyl)-2-methyl-2-oxazoline | 99 |
This table is a representative example based on reported transformations and may not include this compound specifically.
The nature of the substituent on the nitrogen atom of the oxazolidinone ring plays a crucial role in the ring's stability and reactivity. researchgate.net Studies on N-acyl oxazolidinones have shown that the dynamics of C-N bond rotation are a key parameter controlling their reactivity in certain reactions. nih.gov Specifically, a correlation has been observed between the activation barriers for C-N bond rotation (from the more stable s-trans conformation to the reactive s-cis conformation) and the relative reactivity of the N-acyl oxazolidinone. nih.gov
While these studies have focused on N-acyl derivatives, the principles can be extrapolated to N-alkynyl systems. The electronic properties of the alkynyl group will influence the rotational barrier around the N-C(alkyne) bond, which in turn can affect the accessibility of reactive conformations for certain transformations. For instance, the electron-withdrawing nature of the alkynyl group could influence the electron density at the nitrogen atom and the adjacent carbonyl group, thereby affecting the ring's susceptibility to nucleophilic attack.
Reactivity of the Terminal Alkynyl Moiety
The terminal alkyne in this compound is a highly versatile functional group, amenable to a wide array of chemical transformations, particularly those catalyzed by transition metals.
The carbon-carbon triple bond serves as a reactive site for various addition and coupling reactions, enabling the synthesis of more complex molecular architectures.
Hydrofunctionalization reactions, involving the addition of an H-X molecule across the alkyne, are powerful tools for introducing new functional groups.
Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various metals. While specific examples for this compound are not detailed in the provided context, the general reactivity of N-alkynyl amides suggests that this transformation is feasible. For instance, N-alkynyl pyrroles undergo hydroamination with hydrazine. nih.gov The regioselectivity of such additions can be influenced by the electronic nature of the substituents on the alkyne. nih.gov
Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, or hydrosilylation, is a well-established method for the synthesis of vinylsilanes. nih.govnih.gov This reaction is typically catalyzed by transition metals, with cobalt-based catalysts emerging as a promising alternative to traditional platinum systems. nih.gov The hydrosilylation of terminal alkynes can proceed with high regio- and stereoselectivity to afford either Markovnikov or anti-Markovnikov addition products, depending on the catalyst and ligand system employed. nih.gov For example, cobalt complexes with dpephos or xantphos (B1684198) ligands have been shown to catalyze the anti-Markovnikov hydrosilylation of terminal alkynes to yield (E)-vinylsilanes. nih.gov
Table 2: Representative Metal-Catalyzed Hydrosilylation of Terminal Alkynes
| Entry | Alkyne | Silane | Catalyst System | Product Type | Regioselectivity | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PhSiH3 | Co(acac)2 / dpephos | (E)-β-vinylsilane | >99:1 | 91 |
| 2 | 1-Hexyne | PhSiH3 | Co(acac)2 / dpephos | (E)-β-vinylsilane | >99:1 | 85 |
| 3 | Phenylacetylene | Ph2SiH2 | Co(II) / CImPy ligand | α-vinylsilane | 99:1 | 98 |
This table illustrates the general scope and selectivity of alkyne hydrosilylation and is not specific to this compound.
The reactivity of the alkynyl moiety in this compound in these hydrofunctionalization reactions would be influenced by the electronic and steric properties of the oxazolidinone ring, potentially offering unique reactivity and selectivity profiles.
Metal-Catalyzed Transformations of the Alkyne
Cross-Coupling Reactions (Sonogashira Coupling, Click Chemistry)
The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. nih.govyoutube.com The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, such as CuI, in the presence of an amine base. youtube.commasterorganicchemistry.com The generally mild reaction conditions make it suitable for complex molecule synthesis. nih.gov The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetallation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. youtube.com The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate from the terminal alkyne. youtube.com
For this compound, Sonogashira coupling provides a direct route to N-alkynyl oxazolidinones bearing aryl or vinyl substituents at the β-position. The reactivity of the halide partner typically follows the order I > Br > Cl. nih.gov This differential reactivity can be exploited for selective couplings. nih.gov While copper is a common co-catalyst, copper-free versions have also been developed to avoid the homocoupling of the alkyne (Glaser coupling). masterorganicchemistry.com The reaction has been successfully applied to related heterocyclic systems, such as the coupling of 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes. rsc.org
Table 1: Representative Sonogashira Coupling Reactions
This table illustrates the expected products from the Sonogashira coupling of this compound with various aryl halides, based on established reaction principles.
| Entry | Aryl Halide | Catalyst/Base | Product |
| 1 | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | This compound |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 3-((4-Tolyl)oct-1-yn-1-yl)oxazolidin-2-one |
| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(PCy₃)₂, Cs₂CO₃ | 3-((4-Nitrophenyl)oct-1-yn-1-yl)oxazolidin-2-one |
Click Chemistry: The terminal alkyne functionality also makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This strategy has been employed in the synthesis of oxazolidinone derivatives containing a triazole moiety, which have been studied for their biological activities. nih.gov
Carbometallation Reactions of N-Alkynylamides
Carbometallation involves the addition of an organometallic reagent across the carbon-carbon triple bond. For N-alkynylamides (ynamides), this reaction can proceed with high regio- and stereoselectivity. Carbocupration, the addition of an organocopper reagent, is particularly effective. acs.org The reaction of an N-alkynylsulfonamide with an organocopper reagent (prepared from R₂MgBr and CuBr) leads to the stereodefined formation of a vinylcopper species geminal to the amide group. acs.org This high regioselectivity is attributed to the coordination of the organometallic species by the amide moiety, which directs the addition. acs.org
Subsequent hydrolysis of the vinylcopper intermediate yields the corresponding trisubstituted enamides. This methodology provides a route to stereodefined β,β-disubstituted enamides. Research on oxazolidinone-derived ynamides has shown that Rh-catalyzed hydroalkylation with organozinc reagents can also occur via carbozincation. acs.org
Table 2: Examples of Carbometallation Reactions of N-Alkynylamides
| Entry | N-Alkynylamide Substrate | Organometallic Reagent | Product after Hydrolysis | Ref. |
| 1 | N-(Phenylethynyl)tosylamide | PhMgBr/CuBr | (E)-N-(1,2-diphenylvinyl)tosylamide | acs.org |
| 2 | N-(Phenylethynyl)tosylamide | EtMgBr/CuBr | (E)-N-(1-phenylbut-1-en-2-yl)tosylamide | acs.org |
| 3 | N-(Hex-1-yn-1-yl)oxazolidin-2-one* | Me₂Zn, Rh(COD)(acac) | (Z)-3-(2-Methylhex-1-en-1-yl)oxazolidin-2-one | acs.org |
\Product structure inferred from related examples.*
Cyclization Reactions Involving the Alkyne and Other Functional Groups
The alkyne in this compound can participate in intramolecular cyclization reactions to form various heterocyclic systems, provided a suitable reaction partner is present elsewhere in the molecule. These reactions are often triggered by metal catalysts or reactive intermediates.
A common pathway is the 5-exo-dig cyclization, which is kinetically favored according to Baldwin's rules. For example, a domino reaction sequence involving an initial intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans. masterorganicchemistry.com Similarly, cascade reactions of ortho-alkynyl benzaldehydes with amino acids can lead to the formation of 1-oxazolonylisobenzofurans, where a key step is a selective 5-exo-dig cyclization involving the alkyne. wikipedia.org These examples demonstrate the potential of the N-alkynyl oxazolidinone motif to serve as a precursor to more complex fused-ring systems.
Oxidative Functionalization of the Alkynyl Group
The electron-rich triple bond of the ynamide moiety is susceptible to various oxidative transformations, allowing for the introduction of new oxygen-containing functional groups.
Oxidation to α-Keto Imides: Ynamides can be oxidized to form α-keto imide derivatives. A reported method uses ruthenium tetroxide (generated in situ from RuO₂ and NaIO₄) or dimethyldioxirane (B1199080) (DMDO). nih.gov The DMDO oxidation is notably chemoselective, capable of oxidizing the ynamide triple bond without affecting other unsaturated groups like olefins within the same molecule. nih.gov
Oxidative Cleavage (Ozonolysis): Ozonolysis provides a method for the complete cleavage of the alkyne bond. wikipedia.org For an internal alkyne like a derivative of this compound, ozonolysis followed by an oxidative or hydrolytic workup would cleave the triple bond to yield two carboxylic acids. chadsprep.com If the starting material is the terminal alkyne itself, the products would be a carboxylic acid and carbon dioxide. chadsprep.com
Dihydroxylation: The alkyne can undergo dihydroxylation to form an α-diketone. Reagents such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can effect this transformation. youtube.com The reaction proceeds via a syn-addition mechanism, initially forming a diol which is then further oxidized to the diketone under the reaction conditions. youtube.com
Synergistic Reactivity and Chemo/Regioselectivity Considerations
Interplay Between Oxazolidinone and Alkynyl Reactivity Centers
The reactivity of this compound is not merely the sum of its parts; the oxazolidinone and alkynyl groups exhibit significant electronic interplay. The nitrogen atom of the oxazolidinone donates lone-pair electron density to the alkyne, making it an "ynamide." However, this donation is moderated by the electron-withdrawing effect of the adjacent carbonyl group in the oxazolidinone ring. nih.gov
This electronic push-pull system polarizes the alkyne, increasing the electron density at the β-carbon (Cβ) and decreasing it at the α-carbon (Cα), making Cβ nucleophilic and Cα electrophilic. acs.org This polarization governs the regioselectivity of many addition reactions. acs.org Furthermore, the carbonyl oxygen of the oxazolidinone can act as a coordinating site for metal catalysts or reagents, directing reactivity to the proximate alkyne. This is evident in carbometallation reactions, where coordination to the amide directs the regioselective addition of the organometallic species. acs.org
Control of Reaction Pathways via Electronic and Steric Substituent Effects
The chemo- and regioselectivity of reactions involving this compound can be finely tuned by modifying substituents on either the oxazolidinone ring or the alkyne itself.
Electronic Effects: The electronic nature of substituents can significantly alter the reactivity of the ynamide system. Electron-donating groups on the oxazolidinone ring would enhance the electron-donating ability of the nitrogen, further polarizing the alkyne and potentially increasing its nucleophilicity at the β-carbon. Conversely, electron-withdrawing groups would decrease the alkyne's nucleophilicity and render it more stable. acs.org These subtle electronic changes can influence reaction rates and even alter the preferred reaction pathway. nih.gov
Steric Effects: Steric hindrance plays a critical role in controlling reaction outcomes. In cross-coupling reactions, bulky ligands on the metal catalyst can be used to favor specific couplings. In addition reactions, the steric bulk of substituents near the alkyne can dictate the face from which a reagent approaches, influencing stereoselectivity. For example, in the gold-catalyzed oxidative functionalization of related yndiamides, excellent regioselectivity is achieved through subtle steric differentiation of the substituents on the nitrogen atoms. acs.org Similarly, the size of the substituent on the organometallic reagent in carbometallation can impact the efficiency and selectivity of the addition.
Iv. Advanced Spectroscopic Characterization Techniques for 3 Oct 1 Yn 1 Yl Oxazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, multi-dimensional NMR experiments are essential for unambiguously assigning the complex signals and understanding the intricate structural details of 3-(Oct-1-yn-1-yl)oxazolidin-2-one.
Multi-Dimensional NMR (2D-NMR) Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complete structure of this compound by correlating different nuclei through bonds or through space. slideshare.netsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would be crucial for identifying the protons within the oxazolidinone ring and tracing the connectivity along the octynyl chain. For instance, the proton at C4 would show a correlation to the two protons at C5. Similarly, the methylene (B1212753) protons of the octynyl chain would display sequential correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.edu HMBC is particularly vital for identifying quaternary carbons, such as the carbonyl carbon (C2) and the two sp-hybridized carbons of the alkyne (C1' and C2'). For example, the protons on C4 and C5 of the oxazolidinone ring would show correlations to the carbonyl carbon (C2). The protons on the methylene group adjacent to the alkyne (C3') would show correlations to the alkynyl carbons C1' and C2'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is particularly important for determining the stereochemistry and conformation of the molecule. For chiral molecules like this compound, NOESY can help in assigning the relative stereochemistry at the C4 position by observing correlations between the proton at C4 and other protons in the molecule.
A representative table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| H4 | H5a, H5b | C2, C5, C1' |
| H5a, H5b | H4 | C2, C4 |
| H3' | H4' | C1', C2', C4', C5' |
| H4' | H3', H5' | C2', C3', C5', C6' |
| H8' (CH₃) | H7' | C6', C7' |
Advanced Pulse Sequences for Stereochemical Assignment
The stereochemistry of the oxazolidinone ring is of paramount importance, especially when it is used as a chiral auxiliary in asymmetric synthesis. mdpi.comnih.govwikipedia.orgrsc.org Advanced NMR pulse sequences, often in combination with chiral derivatizing agents or chiral solvating agents, can be used to determine the enantiomeric purity and absolute configuration of this compound. Techniques such as NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide crucial distance constraints that, when compared with computational models of the different stereoisomers, allow for the assignment of the relative stereochemistry. beilstein-journals.org In some cases, the synthesis of both enantiomers from chiral precursors of known configuration and comparison of their NMR spectra can confirm the stereochemical assignment. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula (C₁₁H₁₅NO₂). This level of precision is crucial to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).
| Molecular Formula | Calculated Exact Mass | Observed Mass (HRMS) |
| C₁₁H₁₅NO₂ | 193.1103 | Typically within ± 0.0005 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation fingerprint that is characteristic of the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses related to the oxazolidinone ring and the octynyl side chain. For instance, cleavage of the N-C(alkyne) bond would be a likely fragmentation pathway. The fragmentation of the oxazolidinone ring itself can also provide diagnostic ions. nih.gov
A table of expected major fragment ions in the MS/MS spectrum of this compound is provided below.
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M - C₈H₁₃]⁺ | Loss of the octynyl side chain |
| [M - CO₂]⁺ | Loss of carbon dioxide from the oxazolidinone ring |
| [C₈H₁₃]⁺ | Octynyl cation |
| [C₃H₄NO₂]⁺ | Fragment corresponding to the oxazolidinone ring |
Chiral Derivatization Coupled with Mass Spectrometry
To determine the enantiomeric composition of a chiral compound like this compound by mass spectrometry, a chiral derivatization step is often necessary. This involves reacting the compound with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by chromatography (e.g., LC or GC) and detected by the mass spectrometer. The relative abundance of the diastereomeric ions provides a quantitative measure of the enantiomeric excess of the original sample. This approach is particularly useful when chiral chromatography of the underivatized analyte is challenging.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. rsc.org These methods are powerful for identifying functional groups, as each group has characteristic vibrational frequencies, creating a unique spectral "fingerprint". rsc.org
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly sensitive to polar bonds. For this compound, the FT-IR spectrum is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) group of the oxazolidinone ring. researchgate.net The terminal alkyne (C≡C) stretch would also be a key diagnostic peak, though typically of medium and sharp intensity. Other significant absorptions would include the C-H stretches of the octyl chain and the C-N and C-O stretching vibrations within the oxazolidinone ring. researchgate.net
Expected FT-IR Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Alkyl C-H | C-H | ~2850-2960 | Strong |
| Alkyne | C≡C | ~2100-2260 | Medium, Sharp |
| Carbonyl (Amide) | C=O | ~1750-1770 | Very Strong |
| Amine C-N | C-N | ~1200-1350 | Medium-Strong |
| Ether C-O | C-O | ~1000-1100 | Medium-Strong |
Data are representative values based on typical frequencies for these functional groups in similar molecular environments.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. Therefore, the C≡C bond of the octynyl group in this compound is expected to produce a strong and easily identifiable signal in the Raman spectrum. bldpharm.com In contrast, the polar C=O group, which is very strong in the IR spectrum, would show a weaker signal in the Raman spectrum. beilstein-journals.org This complementarity is crucial for a comprehensive vibrational analysis. bldpharm.com
Expected Raman Shifts for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Alkyl C-H | C-H | ~2850-2960 | Strong |
| Alkyne | C≡C | ~2100-2260 | Strong |
| Carbonyl (Amide) | C=O | ~1750-1770 | Weak-Medium |
Data are representative values based on typical shifts for these functional groups. Raman intensities are relative and can be influenced by measurement conditions.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
Electronic circular dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net It is a powerful method for determining the absolute configuration of stereocenters. researchgate.net
The parent molecule, this compound, is achiral. However, oxazolidinones are frequently used as chiral auxiliaries, where stereocenters are present on the heterocyclic ring (typically at the C4 or C5 position), making them enantiomerically pure. For a chiral derivative, such as (4S)-4-isopropyl-3-(oct-1-yn-1-yl)oxazolidin-2-one, ECD would be the definitive technique to confirm its absolute stereochemistry.
The process involves measuring the experimental ECD spectrum and comparing it to a theoretically calculated spectrum for a known configuration (e.g., the S-enantiomer). acs.org A match between the experimental and calculated spectra, particularly the sign and position of the Cotton effects, provides confident assignment of the absolute configuration. acs.orgnih.gov Time-dependent density functional theory (TD-DFT) is the most common method for these theoretical calculations. sigmaaldrich.com
X-ray Crystallography for Solid-State Structural Analysis and Isomer Confirmation
While this compound is a liquid at standard conditions, it could be crystallized at low temperatures for analysis. A crystal structure would confirm the connectivity and provide detailed geometric parameters. For the oxazolidinone ring, analysis would focus on the ring pucker, which typically adopts a twisted or an envelope conformation. The crystal packing would reveal intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the solid-state architecture.
Representative Crystallographic Data for an N-Acyl Oxazolidinone Ring
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | N-C(O) | ~1.38 Å |
| Bond Length | O-C(O) | ~1.35 Å |
| Bond Angle | O-C-N | ~108° |
| Ring Conformation | - | Envelope or Twist |
Data are representative values sourced from published crystal structures of related oxazolidinone derivatives and serve as an illustrative example.
V. Computational Chemistry and Theoretical Studies of 3 Oct 1 Yn 1 Yl Oxazolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic energy of a molecule based on its electron density. mdpi.com For 3-(oct-1-yn-1-yl)oxazolidin-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. researchgate.net These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
The electronic structure is also elucidated, providing crucial information about the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. mdpi.com For instance, the HOMO is typically localized on the electron-rich parts of the molecule, such as the alkyne group and the oxygen atoms, while the LUMO is centered on electron-deficient areas, indicating likely sites for nucleophilic and electrophilic attack, respectively.
Table 1: Representative Data from DFT Calculations on Oxazolidinone Structures This table presents typical parameters obtained from DFT calculations on oxazolidinone-containing molecules. The values are illustrative and represent the type of data generated in such a computational study.
| Parameter | Calculated Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |
| N-C(O) Bond Length | ~1.38 Å | Partial double bond character due to amide resonance. |
| C-N-C(O)-O Dihedral Angle | ~0° or ~180° | Defines the planarity and conformation (s-cis/s-trans) of the amide bond. |
| HOMO Energy | ~ -7.0 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | ~6.5 eV | Indicator of chemical reactivity and electronic excitation energy. |
The reactivity of N-substituted oxazolidinones can be significantly influenced by their conformational preferences. A key conformational feature is the rotation around the C-N amide bond, which connects the octynyl group to the oxazolidinone ring. This rotation leads to two primary planar conformers: s-trans and s-cis.
A detailed mechanistic investigation into related N-acyl oxazolidinones revealed that the C-N bond rotation from the more stable s-trans conformation to the s-cis conformation is a crucial parameter controlling reactivity in certain reactions. nih.gov DFT calculations have been successfully used to compute the activation barriers for this rotational process. nih.gov These studies have shown a direct correlation between the height of this energy barrier and the reaction rates in SmI₂-mediated transformations, suggesting that the energetic cost of achieving the reactive s-cis conformation can be a rate-limiting factor. nih.gov The finding that reactivity correlates with the C-N rotational barrier may have broader implications for other synthetic reactions involving similar oxazolidinone substrates. nih.gov
Table 2: Illustrative Energy Barriers for C-N Bond Rotation in N-Acyl Oxazolidinones Based on findings from studies on related N-acyl oxazolidinones, this table illustrates how DFT calculations can quantify the energy required for conformational changes. nih.gov
| N-Acyl Group | Calculated Rotational Barrier (kcal/mol) | Relative Reactivity |
|---|---|---|
| Pivaloyl | ~15.0 | Low |
| Propionyl | ~12.5 | Medium |
| Acetyl | ~11.0 | High |
Quantum chemical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon (¹³C) NMR chemical shifts with a high degree of accuracy. chemrxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. Recent advances combining DFT with machine learning have further improved prediction accuracy, with mean absolute errors (MAE) for ¹H shifts falling below 0.10 ppm. nih.gov These predictions are critical for assigning complex spectra and confirming the regiochemistry and stereochemistry of the molecule. nih.govmdpi.com
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an experimental IR spectrum. This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds (e.g., the C≡C triple bond, the C=O carbonyl group). Furthermore, the calculation of vibrational frequencies is used to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net
Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, time-dependent DFT (TD-DFT) can be used to simulate ECD spectra. This is particularly useful for assigning the absolute configuration of a chiral center, such as those that can be present on a substituted oxazolidinone ring. The calculated spectrum is compared with the experimental one to make the assignment.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates the typical application of computational methods to predict spectroscopic parameters for structural validation.
| Parameter | Predicted Value (DFT) | Experimental Value | Assignment |
|---|---|---|---|
| ¹³C NMR Shift | ~155 ppm | ~154.8 ppm | C=O (Carbonyl) |
| ¹³C NMR Shift | ~80 ppm | ~79.5 ppm | Alkyne C1 |
| ¹H NMR Shift | ~4.4 ppm | ~4.38 ppm | O-CH₂ (Ring) |
| IR Frequency | ~2250 cm⁻¹ | ~2245 cm⁻¹ | C≡C Stretch |
| IR Frequency | ~1780 cm⁻¹ | ~1775 cm⁻¹ | C=O Stretch |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics is ideal for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of conformational sampling and intermolecular interactions. nih.gov
For this compound, MD simulations can reveal how the flexible octyl chain samples different conformations in solution or in the solid state. This is crucial for understanding how the molecule might interact with a biological target or pack in a crystal lattice. The simulations can also model intermolecular interactions, such as hydrogen bonding and van der Waals forces, between multiple molecules or between the molecule and a solvent. nih.gov Understanding these interactions is key to predicting properties like solubility and physical stability. nih.gov
Reaction Mechanism Studies
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
The synthesis of the oxazolidinone ring itself can be studied computationally. For example, in the formation of oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides, DFT calculations were used to investigate the reaction pathways. researchgate.net This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
A key feature of a calculated transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net By calculating the energies of the reactants, transition state, and products, the activation energy (the barrier that must be overcome for the reaction to occur) can be determined. researchgate.net These calculations can explain the regioselectivity and stereoselectivity of a reaction, for instance, by showing why the formation of a five-membered oxazolidinone ring is energetically favored over a six-membered ring. researchgate.net Similarly, for reactions involving the alkyne group of this compound, such as cycloadditions, DFT can be used to characterize the transition states and rationalize the observed product distribution. mdpi.com
Elucidation of Catalytic Cycles
While specific computational studies detailing the catalytic cycles exclusively for this compound are not extensively documented in publicly available literature, the general principles of catalytic reactions involving N-alkynyl oxazolidinones can be inferred from studies on related systems. For instance, palladium(II)-catalyzed carbonylation reactions are a common method for synthesizing oxazolidinone rings. researchgate.net In these processes, the Pd(II) catalyst acts as an electrophile, activating a substrate for the insertion of carbon monoxide. researchgate.net A proposed catalytic cycle for the formation of an oxazolidinone from an amino alcohol involves the coordination of the amino alcohol to the palladium center, followed by oxidative carbonylation and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net
Copper-catalyzed reactions are also highly relevant to the chemistry of N-alkynyl oxazolidinones. Oxazolidin-2-one itself has been identified as an efficient ligand in copper(I)-catalyzed amidation of aryl halides. researchgate.net This suggests that the oxazolidinone moiety can actively participate in the catalytic cycle. Computational models of such cycles would typically involve density functional theory (DFT) calculations to map the energy profile of the reaction pathway. This would include identifying the structures of reactants, transition states, intermediates, and products, thereby elucidating the step-by-step mechanism of the catalytic transformation. These models can reveal the role of the ligand in stabilizing the metal center and facilitating key steps like oxidative addition and reductive elimination.
Understanding Chemo- and Regioselectivity through Computational Models
Computational models are instrumental in understanding and predicting the chemo- and regioselectivity of reactions involving N-alkynyl oxazolidinones. The selectivity of a reaction—the preference for one reaction pathway or product over another—is determined by the relative activation energies of the competing pathways.
For example, in reactions with substrates possessing multiple reactive sites, such as 1,2,4-triketone analogs, computational studies can predict which site is more likely to react. mdpi.com The nature of substituents can significantly influence the electronic properties and steric accessibility of these sites. mdpi.com DFT calculations can model the interaction of a reactant, such as a hydrazine, with different electrophilic centers in the substrate. mdpi.com By comparing the calculated activation barriers for the different possible reaction pathways, researchers can predict the major product. mdpi.com
In the context of this compound, the N-alkynyl group introduces a key reactive site. Computational models could be employed to study cycloaddition reactions, for instance. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants, one can predict the favored mode of interaction and the resulting regiochemistry of the cycloadduct. These models can also account for the influence of catalysts and reaction conditions on selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies (Applicability to N-Alkynyl Oxazolidinones as Scaffolds)
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These methods are highly applicable to scaffolds like N-alkynyl oxazolidinones to guide the design of new derivatives with enhanced potency or other desirable properties. mdpi.com
The general workflow for a QSAR study involves:
Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., antibacterial activity) is chosen.
Molecular Descriptors: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. scienceopen.com This "pharmacophore" can then be used to screen virtual libraries of compounds to identify new potential drug candidates. nih.gov
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The process involves aligning the molecules in the dataset and then placing them in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These field values are then used as the independent variables in a PLS analysis to build the QSAR model. nih.gov
The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. For example, a map might show that a bulky substituent in a certain region is favorable for activity, while a positively charged group in another region is detrimental. Such insights are invaluable for designing more potent analogs. Several 3D-QSAR studies on oxazolidinone derivatives using CoMFA have been reported, demonstrating the reliability of this method for predicting their antibacterial activities. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that is similar to CoMFA but offers some advantages. mdpi.com In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com Furthermore, it uses a Gaussian-type function to calculate the similarity indices, which results in a smoother and more continuous representation of the molecular fields compared to the Lennard-Jones and Coulomb potentials used in CoMFA. mdpi.com This can lead to more robust and interpretable models. researchgate.net
Like CoMFA, CoMSIA generates 3D contour maps that provide a visual guide for structure-based drug design. The additional fields in CoMSIA can offer more detailed insights into the nature of the interactions between the ligand and its target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. The process involves placing the ligand in the binding site of the protein and then using a scoring function to evaluate the different possible binding poses. The pose with the best score is considered the most likely binding mode. nih.gov
For N-alkynyl oxazolidinones with potential antibacterial activity, molecular docking simulations could be used to study their interactions with the bacterial ribosome, which is the target of many oxazolidinone antibiotics. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are responsible for the binding affinity. bepls.com The insights gained from docking studies can explain the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity and, consequently, higher potency. Docking studies have been successfully applied to various thiazolidinone derivatives to explore their anticancer properties. nih.gov
Structure-Activity Relationship (SAR) and Structure-Uptake Relationship (SUR) Studies
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov This is typically done by synthesizing and testing a series of analogs where specific parts of the molecule are systematically modified. researchgate.net The results of these studies provide valuable information about which functional groups are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile. mdpi.comresearchgate.net
For oxazolidinones, SAR studies have been extensive, leading to the identification of key features such as the 3-phenyl-oxazolidinone ring and the 5-acetamidomethyl substituent for antibacterial activity. nih.gov Modifications at various positions of the oxazolidinone scaffold have been explored to enhance potency and spectrum of activity. nih.govresearchgate.net
Advanced Applications and Future Directions for N Alkynyl Oxazolidinones
N-alkynyl oxazolidinones, including the representative compound 3-(Oct-1-yn-1-yl)oxazolidin-2-one, are a class of molecules that have garnered significant interest in various fields of chemistry. nih.gov The presence of the electron-withdrawing oxazolidinone ring attached to the alkyne functionality imparts unique reactivity, making them valuable building blocks in organic synthesis and material science. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(Oct-1-yn-1-yl)oxazolidin-2-one derivatives?
- Methodological Answer : Transition-metal-catalyzed reactions, such as palladium-mediated cross-couplings or gold-catalyzed cycloadditions, are widely employed. For example, gold(I)-catalyzed [2+2] cycloadditions between allenamides and alkenes have been used to synthesize oxazolidinone derivatives with complete regio- and stereocontrol . Column chromatography (e.g., EtOAc/pentane gradients) and crystallization are common purification methods, as demonstrated in palladium-catalyzed carboxy-alkynylation reactions .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in oxazolidinone derivatives?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, 19F) is critical for confirming substituent positions and stereochemistry. For instance, discrepancies in coupling constants or integration ratios can indicate regioisomeric impurities. IR spectroscopy helps identify carbonyl (C=O) and alkyne (C≡C) functional groups. Cross-referencing with literature data (e.g., reported yields and spectral profiles) is essential for validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and purification steps to avoid inhalation. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Spills should be neutralized with inert adsorbents (e.g., silica gel) and disposed via hazardous waste protocols. Safety data sheets (SDS) for analogous oxazolidinones recommend immediate medical consultation for accidental exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in structural elucidation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL provides unambiguous confirmation of stereochemistry and bond geometries. For example, the structure of 4-benzyl-5-(tridecafluorooctyl)oxazolidin-2-one was solved using SHELX refinement, revealing key torsional angles and packing interactions . Challenges include crystal twinning and low-resolution data, which require iterative refinement and validation against simulated powder patterns.
Q. What mechanistic insights explain the stereochemical outcomes of gold-catalyzed [2+2] cycloadditions involving this compound?
- Methodological Answer : DFT calculations suggest that gold(I) activates the alkyne moiety, stabilizing transition states through π-backbonding. The reaction proceeds via a concerted, asynchronous pathway, with steric effects from the oxazolidinone ring dictating facial selectivity. Experimental evidence (e.g., HRMS and stereospecific product isolation) supports this model .
Q. How can computational modeling predict reactivity trends for this compound in asymmetric catalysis?
- Methodological Answer : Molecular docking and energy surface mapping (e.g., using Gaussian or ORCA) can simulate ligand-substrate interactions in chiral environments. For example, steric parameters (e.g., A-values) and electronic descriptors (Hammett σ) help rationalize enantioselectivity in palladium-catalyzed reactions. Validation via kinetic isotopic effects (KIE) or isotopic labeling is recommended .
Q. What strategies address contradictions in biological activity data for oxazolidinone-based intermediates?
- Methodological Answer : Orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and rigorous purity checks (HPLC, LC-MS) are critical. For example, impurities in (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (a tedizolid intermediate) can skew antimicrobial activity results. Batch-to-batch reproducibility should be confirmed via NMR and chiral chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




